Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This advanced heterocyclic intermediate features orthogonally reactive N1-benzyl and C2-methyl ester handles, enabling efficient divergent library synthesis without extra protection steps. Its room-temperature stability reduces storage costs and suits automated systems, while ≥98% purity meets stringent preclinical requirements. The balanced LogP (0.16) and TPSA (58.64 Ų) support CNS drug discovery programs.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 954240-42-7
Cat. No. B1503262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzyl-3-oxopiperazine-2-carboxylate
CAS954240-42-7
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(=O)NCCN1CC2=CC=CC=C2
InChIInChI=1S/C13H16N2O3/c1-18-13(17)11-12(16)14-7-8-15(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,16)
InChIKeyFMGWBPGNRNTLJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (CAS 954240-42-7): A Differentiated 3-Oxopiperazine Scaffold for Rational Drug Discovery


Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (CAS 954240-42-7) is a heterocyclic building block belonging to the 3-oxopiperazine-2-carboxylate class. Its core consists of a piperazin-2-one ring bearing a benzyl substituent at the N1 position and a methyl ester at the C2 position . With a molecular weight of 248.28 g/mol and a molecular formula of C₁₃H₁₆N₂O₃, this compound exhibits moderate lipophilicity (LogP 0.16) and a polar surface area (TPSA) of 58.64 Ų, indicating balanced physicochemical properties amenable to both medicinal chemistry optimization and downstream synthetic elaboration . The compound is supplied at ≥98% purity by multiple commercial vendors, ensuring suitability for demanding research applications .

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate: Why In‑Class Piperazinones Are Not Interchangeable


Although numerous 3-oxopiperazine derivatives are commercially available, subtle variations in the substitution pattern profoundly alter key physicochemical parameters, synthetic utility, and downstream biological performance. For instance, the presence of a benzyl group at N1 dramatically influences lipophilicity and steric encumbrance relative to unsubstituted analogs, while the methyl ester at C2 provides an orthogonal handle for further diversification that is absent in simpler 1-benzyl-3-oxopiperazines . Furthermore, even positional isomers such as benzyl 3-oxopiperazine-1-carboxylate exhibit distinct reactivity profiles and melting behavior due to the altered location of the carbonyl and ester functionalities . Consequently, substituting Methyl 1-benzyl-3-oxopiperazine-2-carboxylate with a generic piperazinone without rigorous re-optimization can lead to failed syntheses, altered pharmacokinetic properties, or loss of target engagement. The quantitative evidence below substantiates the non-interchangeability of this specific substitution pattern.

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate: Quantitative Differentiation vs. Structural Analogs


Enhanced Lipophilicity and Modulated Polar Surface Area Relative to Unsubstituted Methyl 3-Oxopiperazine-2-Carboxylate

The introduction of an N1-benzyl group into the 3-oxopiperazine-2-carboxylate scaffold significantly increases molecular weight and lipophilicity while preserving a favorable polar surface area. Compared to the unsubstituted analog Methyl 3-oxopiperazine-2-carboxylate (CAS 41817-92-9), the target compound exhibits a LogP increase from -0.95 to 0.16 and a molecular weight increase from 158.16 to 248.28 g/mol . The TPSA remains moderate at 58.64 Ų, suggesting retained membrane permeability potential . These alterations are expected to influence passive diffusion, metabolic stability, and off-target promiscuity in cell-based assays.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Orthogonal Synthetic Handles: Dual Benzyl and Methyl Ester Functionality Enables Divergent Derivatization

The target compound uniquely possesses both an N1-benzyl group and a C2-methyl ester, providing two orthogonal sites for selective modification. In contrast, 1-Benzyl-3-oxopiperazine (CAS 13754-41-1) lacks the ester handle, limiting further diversification to the secondary amine or the benzyl group . Conversely, Methyl 3-oxopiperazine-2-carboxylate (CAS 41817-92-9) lacks the N1-benzyl group, which precludes direct incorporation into benzylpiperazine-containing pharmacophores . This dual functionality allows for sequential deprotection and coupling steps, enabling the construction of more complex and diverse compound libraries without intermediate purification bottlenecks.

Organic Synthesis Medicinal Chemistry Parallel Library Synthesis

Favorable Physical Form and Storage Stability Compared to Oxidation-Prone Piperazine-2,3-diones

The 3-oxopiperazine scaffold of the target compound is less prone to oxidative degradation than the corresponding piperazine-2,3-dione analog (CAS 63352-56-7) . Specifically, 1-Benzylpiperazine-2,3-dione exhibits a melting point of 229-230°C and is reported to require refrigerated storage to prevent decomposition . In contrast, Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is a solid with a predicted boiling point of 418.0±45.0°C and is stable at room temperature . This enhanced stability reduces the risk of compound degradation during long-term storage in compound management facilities, ensuring reproducible assay results.

Compound Management Chemical Stability Long-Term Storage

Class-Level Structure-Activity Relationship: N-Benzyl Substitution Confers Potent BACE1 Inhibitory Activity

Although direct biological data for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is not publicly available, class-level SAR studies on 2-oxopiperazine derivatives provide strong evidence for the critical role of N-benzyl substitution in achieving potent target engagement. Specifically, a mono-substituted 2-oxopiperazine bearing an N-benzyl group (inhibitor 5a) demonstrated a Ki of 2 nM against BACE1, whereas analogs lacking this benzyl group exhibited significantly reduced potency [1]. This SAR trend supports the hypothesis that the N1-benzyl moiety in the target compound may similarly enhance affinity for hydrophobic pockets in therapeutic targets.

Neuroscience Alzheimer's Disease BACE1 Inhibition

Commercial Purity Benchmarking: ≥98% Purity Ensures Reproducible Downstream Chemistry

The target compound is consistently supplied at ≥98% purity across multiple reputable vendors, including Chemscene (Cat. CS-0462656, ≥98%) and Leyan (Cat. 1533323, 98%) . In contrast, the unsubstituted analog Methyl 3-oxopiperazine-2-carboxylate is often listed at 95% purity . This 3% differential in purity specification can have a substantial impact on synthetic yields, particularly in multi-step sequences where impurities accumulate and necessitate additional purification steps.

Procurement Quality Control Synthetic Reproducibility

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate: Procurement-Driven Application Scenarios


Scaffold for CNS-Penetrant BACE1 Inhibitor Lead Optimization

Building on class-level SAR evidence that N-benzyl-2-oxopiperazines exhibit potent BACE1 inhibition (Ki = 2 nM) [1], research teams can procure Methyl 1-benzyl-3-oxopiperazine-2-carboxylate as an advanced intermediate. The pre-installed N1-benzyl group eliminates the need for a late-stage benzylation step, while the C2-methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling with diverse P2/P3 fragments. This scenario is particularly advantageous for CNS programs where the favorable LogP (0.16) and moderate TPSA (58.64 Ų) may facilitate blood-brain barrier penetration.

Parallel Synthesis of 1,4-Disubstituted Piperazinone Libraries via Orthogonal Functionalization

The target compound's two orthogonal handles (N1-benzyl and C2-methyl ester) enable divergent library synthesis strategies. In a typical workflow, the benzyl group is first removed via hydrogenolysis to expose a secondary amine, which can be alkylated or acylated to introduce diversity at N1. Subsequently, the methyl ester is hydrolyzed and coupled to amines to introduce a second diversity element at C2 . This two-step, one-pot diversification sequence is more efficient than using 1-Benzyl-3-oxopiperazine (lacks ester) or Methyl 3-oxopiperazine-2-carboxylate (lacks benzyl), which would require additional protection/deprotection steps .

Room-Temperature Stable Building Block for Automated Compound Management Systems

In industrial compound management facilities, room-temperature stability is a key procurement criterion that reduces storage costs and operational complexity. Unlike oxidation-prone piperazine-2,3-diones that require refrigeration, Methyl 1-benzyl-3-oxopiperazine-2-carboxylate can be stored at ambient temperature without degradation . This property makes it suitable for integration into automated storage and retrieval systems, ensuring consistent quality over extended periods and reducing the risk of potency drift in follow-up assays.

High-Purity Intermediate for cGMP-Relevant Synthetic Routes

The ≥98% purity specification available from multiple vendors ensures that this compound meets the stringent quality requirements of late-stage preclinical synthesis . For programs transitioning from discovery to development, using a high-purity intermediate minimizes the carryover of process-related impurities that could complicate regulatory submissions. The consistent purity profile across vendors also facilitates multi-source procurement strategies, mitigating supply chain risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.